molecular formula C20H22FN3O3 B2676140 3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1797296-17-3

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2676140
CAS No.: 1797296-17-3
M. Wt: 371.412
InChI Key: QSECFTACYSAFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro and methoxy group, along with a nicotinoylpiperidinyl moiety, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Nicotinoylpiperidinyl Intermediate: This step involves the reaction of nicotinic acid with piperidine under suitable conditions to form the nicotinoylpiperidinyl intermediate.

    Introduction of the Fluoro and Methoxy Groups: The benzamide core is then functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions.

    Coupling Reaction: The final step involves coupling the nicotinoylpiperidinyl intermediate with the functionalized benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The nicotinoylpiperidinyl moiety may facilitate binding to nicotinic acetylcholine receptors, while the benzamide core can interact with other protein targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methoxybenzamide: Lacks the nicotinoylpiperidinyl moiety, resulting in different biological activities.

    4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide: Lacks the fluoro group, which may affect its chemical reactivity and binding affinity.

    3-fluoro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide: Lacks the methoxy group, altering its solubility and pharmacokinetic properties.

Uniqueness

The presence of both fluoro and methoxy groups, along with the nicotinoylpiperidinyl moiety, makes 3-fluoro-4-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide unique. This combination of functional groups contributes to its distinct chemical reactivity, binding affinity, and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-5-4-15(11-17(18)21)19(25)23-12-14-6-9-24(10-7-14)20(26)16-3-2-8-22-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSECFTACYSAFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.